Comprehensive Technical Guide: Chemical Properties, Stability, and Applications of 1-(4-Bromophenyl)-1H-pyrazol-3-amine
Comprehensive Technical Guide: Chemical Properties, Stability, and Applications of 1-(4-Bromophenyl)-1H-pyrazol-3-amine
Executive Summary
In early-stage drug discovery and agrochemical development, the strategic selection of bifunctional building blocks dictates the efficiency of downstream molecular diversification. 1-(4-Bromophenyl)-1H-pyrazol-3-amine represents a premier scaffold in this regard. By combining an electron-rich 3-aminopyrazole core with a para-bromophenyl moiety, this compound provides two distinct, orthogonally reactive vectors: a nucleophilic amine for acylation/alkylation and an electrophilic aryl bromide for palladium-catalyzed cross-coupling. This whitepaper details its physicochemical profile, self-validating synthesis protocols, stability liabilities, and advanced application workflows.
Physicochemical Identity and Core Properties
Understanding the baseline physicochemical properties of a building block is non-negotiable for predicting solubility, reactivity, and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The free base is typically an off-white crystalline solid, while its hydrochloride salt is often preferred for long-term storage due to enhanced oxidative stability and aqueous solubility[1].
Table 1: Key Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
| IUPAC Name | 1-(4-Bromophenyl)-1H-pyrazol-3-amine | Standardized nomenclature for IP filings. |
| CAS Number | 66000-38-2 (Free Base) | Primary identifier for procurement and safety data. |
| CAS Number (HCl) | 1803584-74-8 (HCl Salt)[1] | Salt form; possesses higher shelf-life stability. |
| Molecular Formula | C9H8BrN3 | Defines exact stoichiometric calculations. |
| Molecular Weight | 238.08 g/mol | Low MW allows for extensive downstream elaboration. |
| Exact Mass | 236.9902 m/z | Critical for High-Resolution Mass Spectrometry (HRMS). |
| TPSA | ~41.4 Ų | Excellent membrane permeability profile. |
| H-Bond Donors/Acceptors | 1 / 2 | Favorable for kinase hinge-binding interactions. |
Synthesis Methodology and Mechanistic Causality
The most robust and regioselective method for synthesizing 3-amino-1-arylpyrazoles involves the condensation of an arylhydrazine with a 3-carbon synthon such as 3-ethoxyacrylonitrile[2].
The Causality of Regioselectivity: Why does this route exclusively yield the 3-amino isomer? The regioselectivity is driven by the differential nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (-NH₂) of 4-bromophenylhydrazine is more nucleophilic and less sterically hindered than the internal secondary amine. Consequently, it preferentially attacks the β-carbon of 3-ethoxyacrylonitrile in a Michael-type addition. Subsequent intramolecular cyclization of the internal nitrogen onto the nitrile carbon, followed by aromatization via the elimination of ethanol, locks the molecule into the desired 1-aryl-3-amino configuration.
Self-Validating Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine
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Preparation : In an oven-dried round-bottom flask under an argon atmosphere, suspend 4-bromophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M).
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Neutralization : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at 0 °C.
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Causality: DBU efficiently liberates the free hydrazine base without acting as a competing nucleophile, ensuring the hydrazine is fully available for the subsequent Michael addition.
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Addition : Add 3-ethoxyacrylonitrile (1.05 eq) to the reaction mixture[2].
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Cyclization : Heat the reaction mixture to reflux (80 °C) for 4-6 hours.
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Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate hydrazone mass (
) must transition cleanly to the cyclized product mass ( ) as ethanol is eliminated. Do not halt the reaction until the intermediate is completely consumed.
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Workup : Concentrate the mixture in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification : Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the product as an off-white solid.
Fig 1. Synthesis workflow of 1-(4-Bromophenyl)-1H-pyrazol-3-amine via Michael addition-cyclization.
Stability Profile and Degradation Pathways
A compound's utility in a synthetic campaign is strictly bound by its stability. 1-(4-Bromophenyl)-1H-pyrazol-3-amine exhibits a specific degradation profile that dictates its handling and storage:
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Photolytic Stability (The C-Br Liability): The carbon-bromine bond is the primary liability under intense UV irradiation. Homolytic cleavage of the C-Br bond leads to photodehalogenation, generating a highly reactive aryl radical that ultimately abstracts a hydrogen to form the des-bromo impurity (1-phenyl-1H-pyrazol-3-amine).
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Directive: Always store the material in amber glass vials to attenuate UV exposure and prevent baseline contamination.
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Oxidative Stability (The Electron-Rich Core): The 3-amino group donates electron density into the pyrazole ring via resonance, making the core susceptible to atmospheric oxidation over time. This often manifests visually as a color change from off-white to dark brown.
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Directive: Store under an inert atmosphere (Argon/N₂) at 4 °C. Conversion to the HCl salt (CAS: 1803584-74-8) significantly mitigates this oxidative liability by protonating the amine, thereby withdrawing electron density from the heteroaromatic ring[1].
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Hydrolytic Stability: The pyrazole core is highly resistant to hydrolysis across a broad pH range (pH 2-10), allowing for aggressive aqueous workups without risk of ring-opening.
Applications in Molecular Diversification
The strategic value of this scaffold lies in its orthogonal reactivity. The two distinct functional groups can be addressed sequentially without the need for complex protecting group strategies.
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C-Br Functionalization (Electrophilic Vector): The aryl bromide is primed for palladium-catalyzed cross-coupling reactions. Using catalysts like Pd(dppf)Cl₂, the scaffold undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate extended biphenyl systems. Alternatively, Buchwald-Hartwig amination utilizing Pd₂(dba)₃ and bulky phosphine ligands (e.g., XPhos) allows for the installation of secondary or tertiary amines directly at the para position.
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3-Amino Functionalization (Nucleophilic Vector): The primary amine readily reacts with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively.
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Pro-Tip: Because the pyrazole N2 nitrogen can compete for electrophiles, using a mild, non-nucleophilic base like DIPEA and strictly controlling the stoichiometry (1.0 eq of electrophile) is critical to prevent over-acylation or unwanted acylation at the pyrazole ring.
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Fig 2. Orthogonal diversification pathways leveraging the bifunctional nature of the pyrazole core.
Conclusion
By mastering the regioselective synthesis and orthogonal reactivity of 1-(4-Bromophenyl)-1H-pyrazol-3-amine, chemists can rapidly access vast and diverse chemical spaces. Adhering to the stability protocols and self-validating checkpoints outlined above ensures the integrity of the building block, minimizing synthetic bottlenecks throughout complex, multi-step campaigns.
References
- Title: Cas no 66000-38-2 (1-(4-bromophenyl)-1H-pyrazol-3-amine)
- Title: 1803584-74-8 | 1-(4-Bromophenyl)
- Title: US9309235B2 - SGC stimulators Source: Google Patents URL
